molecular formula C9H7ClO3 B047956 Methyl 4-(chlorocarbonyl)benzoate CAS No. 7377-26-6

Methyl 4-(chlorocarbonyl)benzoate

Cat. No. B047956
M. Wt: 198.6 g/mol
InChI Key: CVXXHXPNTZBZEL-UHFFFAOYSA-N
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Patent
US05324859

Procedure details

Monomethyl terephthalate (10.2 g, 0.057 mol) and thionylchloride (50 ml) were mixed in a 100 ml three-necked flask and stirred under gentle reflux overnight. The cooling water was shut off and excess thionylchloride swept away in a stream of nitrogen. By raising the temperature, the product then was distilled and collected as white crystals of high purity.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:12][CH3:13])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-])=[O:7])=[CH:4][CH:3]=1.S(Cl)([Cl:16])=O>O>[C:1]([C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:16])=[O:7])=[CH:4][CH:3]=1)([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
By raising the temperature
DISTILLATION
Type
DISTILLATION
Details
the product then was distilled
CUSTOM
Type
CUSTOM
Details
collected as white crystals of high purity

Outcomes

Product
Name
Type
Smiles
C(=O)(OC)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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